2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to an isopropylaminoethanol moiety, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl compounds.
Scientific Research Applications
2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the isopropylaminoethanol group.
Isopropylamine derivatives: Similar functional groups but different aromatic components.
Uniqueness: The presence of both the dichlorobenzyl group and the isopropylaminoethanol moiety makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-3-4-11(13)7-12(10)14/h3-4,7,9,16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZDZUABDBOKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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